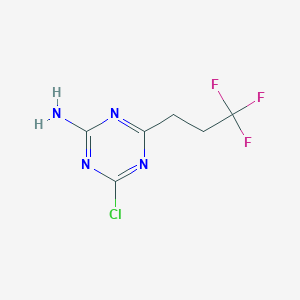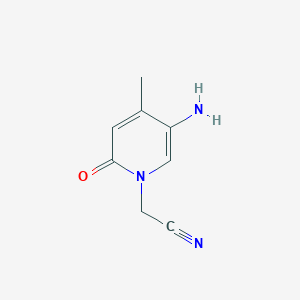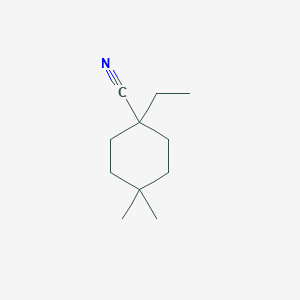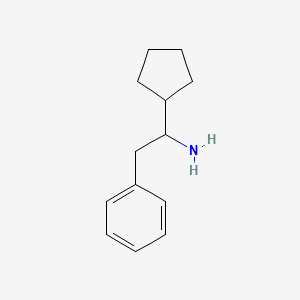
1-Bromo-5-methoxy-2,3-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-methoxy-2,3-dimethylpentane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2,3-dimethylpentane can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-2,3-dimethylpentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding ethers, alcohols, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the bromine atom to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-5-methoxy-2,3-dimethylpentane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-methoxy-2,3-dimethylpentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pentane backbone.
Comparaison Avec Des Composés Similaires
1-Bromo-2,3-dimethylpentane: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-2,3-dimethylpentane: Lacks the bromine atom, affecting its chemical behavior.
1-Bromo-5-methoxyhexane: Similar structure but with a longer carbon chain, influencing its physical and chemical properties.
Uniqueness: 1-Bromo-5-methoxy-2,3-dimethylpentane is unique due to the combination of a bromine atom and a methoxy group on a dimethyl-substituted pentane backbone
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
QGKWLYLOEOLKLE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




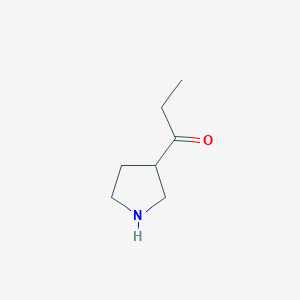

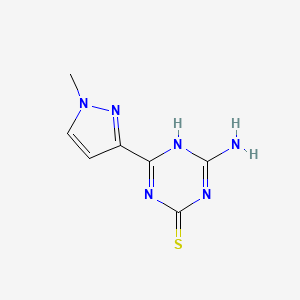
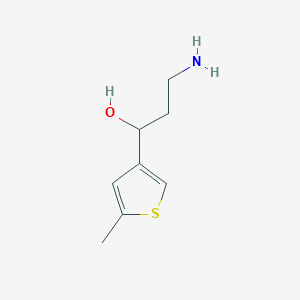
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

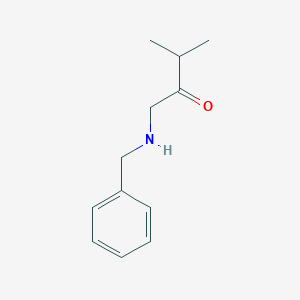
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
